molecular formula C13H16N2O4 B8023703 N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine oxalate

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine oxalate

Cat. No.: B8023703
M. Wt: 264.28 g/mol
InChI Key: CBUXYPAUNSLXBI-UHFFFAOYSA-N
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Description

N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine oxalate is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine oxalate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity .

Mechanism of Action

The mechanism of action of N-methyl-1-(1-methyl-1H-indol-4-yl)methanamine oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis in cancer cells .

Properties

IUPAC Name

N-methyl-1-(1-methylindol-4-yl)methanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2.C2H2O4/c1-12-8-9-4-3-5-11-10(9)6-7-13(11)2;3-1(4)2(5)6/h3-7,12H,8H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBUXYPAUNSLXBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=C2C=CN(C2=CC=C1)C.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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